molecular formula C18H14N2O2 B016652 4-Nitro-N,N-diphenylaniline CAS No. 4316-57-8

4-Nitro-N,N-diphenylaniline

Cat. No. B016652
CAS RN: 4316-57-8
M. Wt: 290.3 g/mol
InChI Key: UQOKZDUUBVGFAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-N,N-diphenylaniline and its derivatives involves several chemical reactions, including nitration, reduction, and diazonium reactions. For example, the nitration of N-phenylaniline derivatives can lead to the formation of nitro derivatives with specific structural features. The detailed synthetic pathways provide insights into the molecular structure and reactivity of these compounds (Berthon et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-Nitro-N,N-diphenylaniline derivatives is characterized by X-ray diffraction analysis, revealing the spatial arrangement of atoms and the impact of substituents on the overall molecular geometry. For instance, the structural properties of nitro-diphenylamine derivatives are determined by single-crystal diffractometry, showing how the presence of nitro and amino groups influences the planarity and electronic distribution within the molecule (Forlani et al., 1990).

Chemical Reactions and Properties

4-Nitro-N,N-diphenylaniline undergoes various chemical reactions, including desulfurization, which leads to the formation of intermediate and final products with diverse chemical structures. The reaction mechanisms often involve intermediate ketene imines and participation of the nitro group, highlighting the compound's reactivity and potential for chemical transformations (Argilagos et al., 1998).

Physical Properties Analysis

The physical properties of 4-Nitro-N,N-diphenylaniline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Studies have shown that the optical properties, including UV and fluorescence spectra, are affected by the polarity of the solvent, indicating the compound's sensitivity to its environment (Ming-d, 2014).

Chemical Properties Analysis

The chemical properties of 4-Nitro-N,N-diphenylaniline are characterized by its reactivity towards various reagents and conditions. For example, the compound's ability to undergo N-oxidation and participate in redox cycling demonstrates its active role in chemical processes and potential applications in synthetic chemistry (Golly & Hlavica, 1985).

Scientific Research Applications

  • Histochemical Enzyme Visualization : The compound is used in histochemical applications, specifically for visualizing enzyme activity in tissue sections. A study demonstrated its effectiveness in this domain using a new p-nitrophenyl substituted ditetrazole (Nitro-BT) (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).

  • ESR Spectra in Chemical Radicals : Research involving N-(4-nitrophenylthio)-4-t-butyl-2,6-diphenylphenylaminyl radicals showed that these radicals exhibit persistent and oxygen-insensitive properties, with their ESR spectra displaying distinct interactions (Miura, Fuchikami, & Momoki, 1994).

  • Desulfurization Studies : In a chemical transformation study, 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine was desulfurized to form an unstable 3-imino-2-nitroprop-2-enamidine. This compound could then be converted into amides and thioamide (Argilagos, Kunz, Linden, & Heimgartner, 1998).

  • Photochemical Research : Another study highlighted the reversible photochemistry of 4-nitro-substituted diphenylazomethines, providing insights into the photochemical properties of such compounds (Görner & Fischer, 1991).

  • Synthesis of Tetraarylazadipyrromethenes : The compound played a role in the synthesis process of tetraarylazadipyrromethenes, which involved concurrent pathways and reactions with diphenyl derivatives (Grossi et al., 2012).

  • Stabilization in Gun Propellants : It was found that gun propellants contain varying proportions of 2-nitro and 4-nitro diphenylamine, with the 4-nitro derivative being a more effective stabilizer (Curtis, 1990).

Safety And Hazards

4-Nitro-N,N-diphenylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-nitro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOKZDUUBVGFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325443
Record name 4-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-N,N-diphenylaniline

CAS RN

4316-57-8
Record name 4316-57-8
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Record name 4-Nitro-N,N-diphenylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrotriphenylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Wang, W Huang, R Li, D Gehrig… - Angewandte Chemie …, 2016 - Wiley Online Library
Herein, we report on the structural design principle of small‐molecule organic semiconductors as metal‐free, pure organic and visible light‐active photocatalysts. Two series of electron‐…
Number of citations: 101 onlinelibrary.wiley.com
S Li, G Liu, X Ju, Y Zhang, J Zhao - Polymers, 2017 - mdpi.com
In this study, four novel donor–acceptor systems, 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)-N-(4-nitrophenyl)aniline (NETPA), 4-(4…
Number of citations: 18 www.mdpi.com
J Sirotkina, L Laipniece, K Lazdovica… - Rigas Tehniskas …, 2012 - researchgate.net
In order to evaluate the influence of insertion of the strong electron-donating groups on the p-position of triphenylamine unit upon physical properties novel chromophores containing N, …
Number of citations: 1 www.researchgate.net
KO Khan, MA Assiri, H Irshad, S Rafique… - … of Photochemistry and …, 2023 - Elsevier
A triphenylamine (TPA) based fluorescent sensor T-TPA was elaborately designed which exhibited high quantum yield (QY). The sensor T-TPA displayed aggregation induced emission …
Number of citations: 5 www.sciencedirect.com
AYA Alzahrani, KO Khan, S Rafique, H Irshad… - … Acta Part A: Molecular …, 2023 - Elsevier
A novel triphenylamine (TPA) based sensor TTU was rationally designed and synthesized that exhibited reversible mechanochromic and aggregation induced emission enhancement (…
Number of citations: 5 www.sciencedirect.com
R Hashimoto, T Nakamura, MA Truong, R Murdey… - Dyes and …, 2023 - Elsevier
New electron-accepting oxygen-bridged triphenylamines were synthesized with nitro and dimesitylboryl substituents. Using optical and electrochemical characterization, the effect of …
Number of citations: 0 www.sciencedirect.com
C Su, Y Ye, L Xu, C Zhang - Journal of Materials Chemistry, 2012 - pubs.rsc.org
In this work, a novel linear polytriphenylamine derivative was successfully synthesized by the introduction of ferrocene as a terminating group to the triphenylamine moieties. The …
Number of citations: 67 pubs.rsc.org
P Thamaraiselvi, E Varathan, V Subramanian… - Dyes and …, 2020 - Elsevier
Donor (D) - Acceptor (A) compounds based on triphenylamine (TPA) substituted with cyano, nitro, and formyl functional groups were synthesized in dipolar (DA), quadrupolar (DA 2 ), …
Number of citations: 7 www.sciencedirect.com
MA Saeed, ZH Lodhi, AU Khan… - Advanced Materials …, 2011 - Trans Tech Publ
A new aromatic diamine monomer {4-amino [4-(diphenylamino) phenyl] anilino} phenyl amine (DPA -4) were synthesized in high yield and purity. {4-amino [4-(diphenylamino) phenyl] …
Number of citations: 2 www.scientific.net
L Wang - 2017 - pure.mpg.de
Diese Arbeit befasst sich mit neuen konzeptionellen Designs für die Entwicklung von niedermolekularen organischen Halbleitern als effiziente Photokatalysatoren für organische …
Number of citations: 4 pure.mpg.de

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